molecular formula C7H5F3INO B1409273 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227602-78-9

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1409273
CAS No.: 1227602-78-9
M. Wt: 303.02 g/mol
InChI Key: YLTKZEWXNJRYMQ-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial intermediate in the synthesis of various bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the iodine atom onto the pyridine ring. One common method includes the trifluoromethylation of a suitable pyridine precursor followed by iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Chloro-3-(trifluoromethyl)pyridine
  • 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine

Uniqueness

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and iodine groups on the pyridine ring. This combination imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications. The trifluoromethyl group further enhances its stability and biological activity, distinguishing it from other similar compounds .

Biological Activity

2-Iodo-3-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an iodine atom, a methoxy group, and a trifluoromethyl group. The synthesis typically involves the iodination of a pyridine derivative, often using iodine in the presence of an oxidizing agent such as acetonitrile at controlled temperatures. The presence of trifluoromethyl and methoxy groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodine atom can participate in halogen bonding, while the trifluoromethoxy and trifluoromethyl groups may modulate enzyme activity or receptor interactions. These interactions can lead to diverse biological effects, including antimicrobial and anticancer properties.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the substituents on the pyridine ring significantly influence biological activity. For instance, lipophilic groups at specific positions on the ring enhance potency while polar substitutions tend to reduce activity. A study indicated that compounds with trifluoromethyl groups at the para-position exhibited optimal potency compared to other positions .

Table 1: Summary of SAR Findings

Substituent PositionTypeEffect on Potency
ParaLipophilicIncreased potency
OrthoPolarDecreased potency
MetaNeutralModerate potency

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. It was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) ranging from 0.922 μM to 2.75 μM depending on the specific strain and conditions .

In Vivo Efficacy

Despite promising in vitro results, in vivo studies using a BALB/c mouse model for tuberculosis infection revealed that the compound lacked efficacy when administered at doses of 100 mg/kg and 200 mg/kg. The lung burdens in treated mice were higher compared to those treated with standard antibiotics like rifampin and ethambutol . This discrepancy between in vitro and in vivo results highlights the need for further investigation into pharmacokinetics and potential metabolic pathways affecting efficacy.

Case Studies

  • Case Study: Tuberculosis Treatment
    In a controlled study, BALB/c mice infected with Mycobacterium tuberculosis were treated with varying doses of this compound. Results indicated no significant reduction in lung bacterial load compared to untreated controls, suggesting limited therapeutic potential against this pathogen .
  • Case Study: Anticancer Activity
    Preliminary investigations into the anticancer properties of this compound have shown potential against certain cancer cell lines, although specific mechanisms remain under study. Further research is needed to elucidate its role as a possible chemotherapeutic agent .

Properties

IUPAC Name

2-iodo-3-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTKZEWXNJRYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.